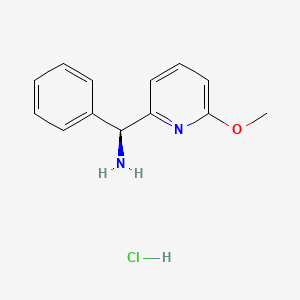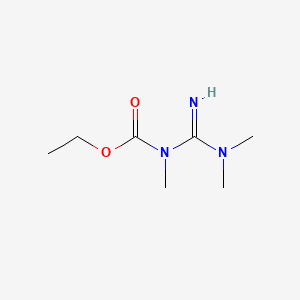
N-Ethoxycarbonyl-N,N',N'-trimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine: is a chemical compound with the molecular formula C7H15N3O2 . It is known for its role as an intermediate in the synthesis of various chemical products, including herbicides. The compound is characterized by its structure, which includes an ethoxycarbonyl group attached to a trimethylguanidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine typically involves the reaction of N-cyano-N-methylaminoethyl carbamate with dimethylamine hydrochloride. The reaction is carried out in a reaction vessel at a temperature range of 80-100°C for approximately 6 hours. After the reaction, the mixture is cooled, and a base is added. The product is then extracted using chloroform, and the solvent is removed to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethoxycarbonyl group.
Hydrolysis: It can undergo hydrolysis to form corresponding amines and carboxylic acids.
Condensation Reactions: The compound can react with other amines or carbonyl compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Condensation: Catalysts such as acids or bases are used to promote condensation reactions.
Major Products Formed:
Amines and Carboxylic Acids: From hydrolysis reactions.
Substituted Guanidines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electron-withdrawing group, making the guanidine moiety more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
N,N’,N’-Trimethylguanidine: Lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
N-Ethoxycarbonyl-N,N’-dimethylguanidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-Methyl-N’,N’-dimethylguanidine: Another related compound with different chemical properties.
Uniqueness: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its significance .
Propriétés
Numéro CAS |
62806-48-8 |
|---|---|
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3 |
Clé InChI |
DGQBFOGDBFMMTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)C(=N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
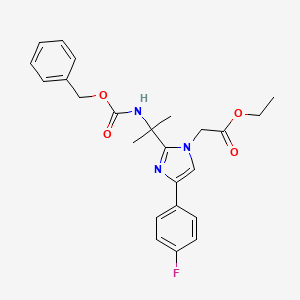
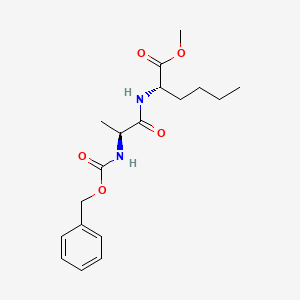
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
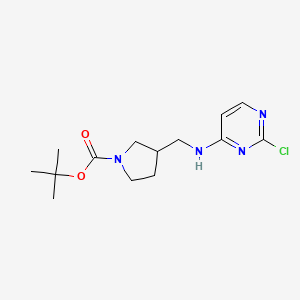
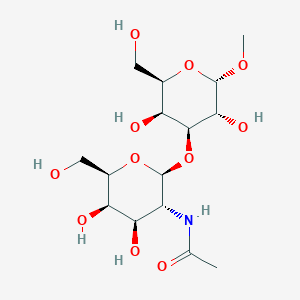
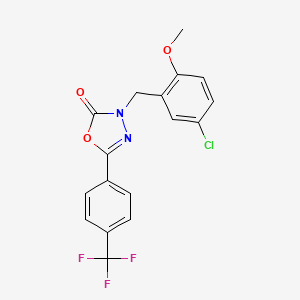

![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
